(4-nitrophenyl) N-benzoylcarbamate
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Overview
Description
(4-Nitrophenyl) N-benzoylcarbamate is an organic compound with the molecular formula C14H12N2O4. It is a derivative of carbamic acid, where the nitrogen atom is bonded to a benzoyl group and the oxygen atom is bonded to a 4-nitrophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl) N-benzoylcarbamate typically involves the reaction of 4-nitrophenyl chloroformate with benzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl) N-benzoylcarbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrophenyl group can be displaced by nucleophiles such as amines, leading to the formation of substituted ureas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines and bases like triethylamine are commonly used.
Reduction: Hydrogen gas and catalysts like palladium on carbon are employed.
Hydrolysis: Acidic or basic conditions are used to facilitate the reaction.
Major Products Formed
Nucleophilic Substitution: Substituted ureas.
Reduction: Amino derivatives.
Hydrolysis: Benzylamine and 4-nitrophenol.
Scientific Research Applications
(4-Nitrophenyl) N-benzoylcarbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-nitrophenyl) N-benzoylcarbamate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site. This inhibition can occur through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition . The specific pathways involved depend on the enzyme and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl N-benzylcarbamate: Similar structure but with a benzyl group instead of a benzoyl group.
4-Nitrophenyl N-phenylcarbamate: Similar structure but with a phenyl group instead of a benzoyl group.
Uniqueness
(4-Nitrophenyl) N-benzoylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrophenyl and benzoyl groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
(4-nitrophenyl) N-benzoylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-13(10-4-2-1-3-5-10)15-14(18)21-12-8-6-11(7-9-12)16(19)20/h1-9H,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLCMGABVUDBPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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